Barbituric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Historical Significance in Drug Discovery

Barbituric acid, a simple organic compound with a ring structure, holds historical significance in the field of scientific research, particularly in drug discovery. In 1864, German chemist Adolph von Baeyer first synthesized barbituric acid, paving the way for the development of barbiturates, a class of drugs known for their sedative and hypnotic effects [Source: National Institutes of Health, ]. These derivatives became the first widely used central nervous system depressants, revolutionizing the management of anxiety, insomnia, and seizures in the early 20th century [Source: ScienceDirect, ].

Modern Research Applications

While largely replaced by safer and more effective medications due to their high risk of dependence and overdose, barbituric acid and its derivatives continue to hold some niche applications in scientific research:

- Organic synthesis: Barbituric acid serves as a valuable building block in the synthesis of various heterocyclic and carbocyclic compounds, offering a versatile platform for the development of new drugs and functional materials [Source: Royal Society of Chemistry, ].

- Multicomponent reactions: As a starting material in multicomponent reactions, barbituric acid allows for the efficient construction of complex molecules in a single step, streamlining the synthetic process for researchers [Source: HAL, ].

- Antimicrobial and anti-cancer research: Recent research explores the potential of barbituric acid derivatives as antimicrobials against bacteria and fungi, and as anti-cancer agents targeting specific cancer cell lines [Source: National Institutes of Health, ].

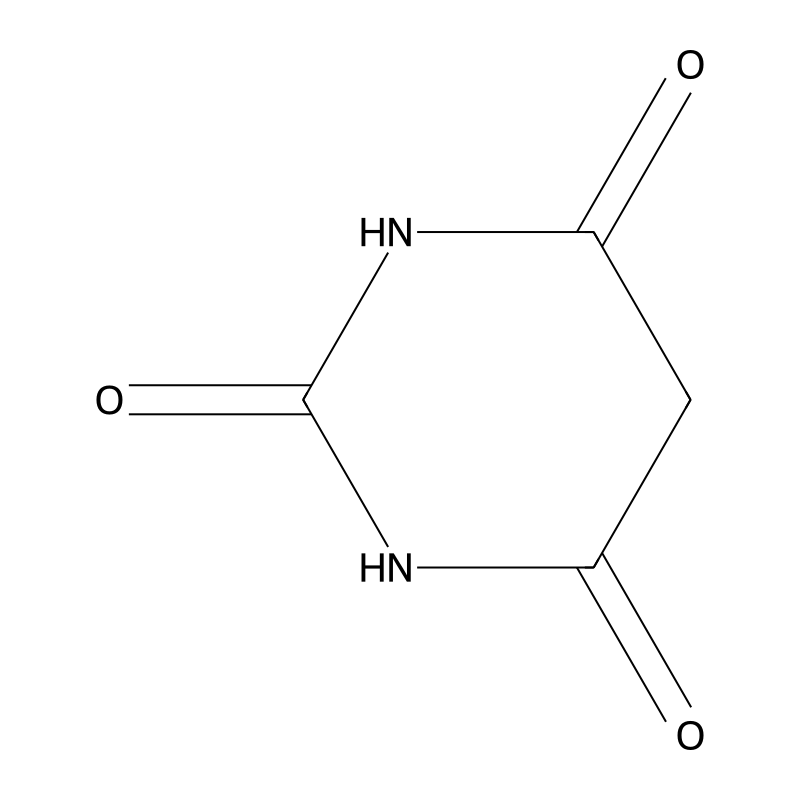

Barbituric acid, also known as malonylurea or 6-hydroxyuracil, is an organic compound characterized by its pyrimidine heterocyclic structure. It is a white, odorless powder that is soluble in water. Barbituric acid serves as the parent compound for a wide range of barbiturate drugs, although it itself lacks pharmacological activity. First synthesized in 1864 by the German chemist Adolf von Baeyer, the compound has since been pivotal in both organic synthesis and medicinal chemistry .

- Reactions with Diazonium Compounds: It can react with diazonium salts to form azo derivatives, which have applications in dye chemistry .

- Knoevenagel Condensation: This reaction allows for the synthesis of numerous barbiturate derivatives by condensing barbituric acid with aldehydes .

- Reactions with Chalcone Compounds: Barbituric acid can react with chalcones to produce various derivatives, showcasing its versatility in organic synthesis .

- Oxidation Reactions: Barbituric acid can be oxidized using chromium trioxide under acidic conditions, which has implications for its reactivity and potential transformations .

While barbituric acid itself is not pharmacologically active, its derivatives are known for their sedative and hypnotic properties. These compounds act primarily on the gamma-aminobutyric acid (GABA) receptor, enhancing inhibitory neurotransmission in the central nervous system. This mechanism underlies the therapeutic effects of many barbiturates, which are used to treat anxiety, insomnia, and seizure disorders .

Barbituric acid can be synthesized through several methods:

- From Malonic Acid and Urea: A classical method involves the reaction of malonic acid with urea in the presence of phosphorus oxychloride .

- Using Diethyl Malonate: Modern synthetic routes often employ diethyl malonate instead of malonic acid to avoid acidity issues during synthesis .

- Multicomponent Reactions: Recent advancements have led to the development of one-pot multicomponent reactions that utilize barbituric acid as a key building block for synthesizing complex organic molecules .

Barbituric acid is utilized in various fields:

- Pharmaceuticals: It serves as a precursor for numerous barbiturate drugs, which are central nervous system depressants used clinically .

- Organic Synthesis: Its derivatives are important intermediates in the synthesis of heterocyclic compounds and dyes .

- Nutraceuticals: Barbituric acid plays a role in synthesizing riboflavin (vitamin B2), highlighting its importance beyond pharmaceuticals .

Research has demonstrated that barbiturate derivatives exhibit a range of biological activities beyond their sedative effects. Studies indicate potential anti-inflammatory and anticancer properties associated with certain barbiturate compounds, suggesting their utility in therapeutic applications beyond traditional uses . Furthermore, interaction studies involving barbiturates and various receptors continue to reveal insights into their mechanisms of action and potential side effects.

Barbituric acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Ureide | Pyrimidine | Less acidic than barbituric acid; limited applications |

| Thiobarbituric Acid | Thioether derivative | Similar pharmacological effects but different reactivity |

| Malonic Acid | Dicarboxylic Acid | Precursor for barbituric acid; less versatile |

| 5-Ethylbarbiturate | Barbiturate derivative | Sedative effects; more potent than barbituric acid |

Barbituric acid's unique structure allows it to serve as a versatile building block in organic synthesis while maintaining distinct biological properties compared to its analogs. Its ability to form diverse derivatives through various reactions sets it apart from similar compounds, making it an essential component in medicinal chemistry and organic synthesis .

Physical Description

White powder; [Alfa Aesar MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.47

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 67 of 154 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 87 of 154 companies with hazard statement code(s):;

H315 (97.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

2,4,6(1H,3H,5H)-Pyrimidinetrione: ACTIVE

Dates

Synthesis and in vitro quantification of amyloid fibrils by barbituric and thiobarbituric acid-based chromene derivatives

Seyyed Abolghasem Ghadami, Setayesh Shevidi, Leila Hosseinzadeh, Hadi AdibiPMID: 33352334 DOI: 10.1016/j.bpc.2020.106522

Abstract

Neurodegenerative disease is caused by the abnormal build-up of proteins in and around cells called amyloid. The amyloid fibril formation and its mechanism have been investigated with various techniques, including dye-binding assay. Thioflavin T (ThT) has been one of the most widely used dyes for quantifying amyloid deposits, but ThT has a weak fluorescence signal especially at low concentration of amyloid fibrils, low lipophilicity and positive charge that makes it unable to cross the blood-brain barrier (BBB) to detect amyloid fibrils in vivo. Hence, there is a strong motivation for designing and developing the new compounds for in vitro amyloid quantification and in vivo amyloid imaging. The need for new probes to detect amyloid fibrils, especially within the cell, is highlighted by the fact that an accurate understanding of the molecular details of amyloid fibril formation is required to design and develop strategies for controlling the amyloid formation, and this needs more reliable probes for amyloid identification. In this work, we synthesized and applied barbituric and thiobarbituric acid-based chromene derivatives, as new fluorescent dyes to quantitatively detect the amyloid fibrils of bovine serum albumin (BSA) and human insulin in comparison with native soluble proteins or amorphous aggregation. Our results showed that among the 14 synthesized compounds, five compounds 4a, 4h, 4j, 4k, and 4l could selectively and specifically bind to amyloid fibrils while other compounds demonstrated a low-affinity binding. Furthermore, according to the cell viability experiment, compounds 4a, 4j and 4l at low concentration of compounds are not toxic, especially compound 4j which could be used as a suitable candidate for in vivo study. Further studies are needed to determine all the properties of compounds, especially in vivo experiments.Characterization of a Novel Barbituric Acid and Two Thiobarbituric Acid Compounds for Lung Cancer Treatment

Sang Y Lee, Becky Slagle-Webb, Arun K Sharma, James R ConnorPMID: 33109542 DOI: 10.21873/anticanres.14625

Abstract

Previously, we reported the identification of a cytotoxic chemotype compound CC-I (), a derivative of thiobarbituric acid. We also reported the anticancer activity of a series of novel thio- and seleno-barbituric acid analogs.

We herein evaluated the effect of

and its modified compounds on in vitro and in vivo lung cancer models.

The compounds

and

showed more potent cytotoxicity than

to lung cancer cells. Moreover,

did not have any cytotoxicity on normal cells, such as fibroblasts. In the human lung cancer A549 mouse tumor xenograft model,

and

showed more pronounced antitumor effects than

In the A549 lung cancer cells,

induced cell death mainly via JNK and p38 MAPK activation. However, compound

and

induced lung cancer cell death mostly through JNK activation.

The results suggest that

and

can be useful therapeutic agents for lung cancer.

Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors

Essam Eldin A Osman, Noura S Hanafy, Riham F George, Samir M El-MoghazyPMID: 32920355 DOI: 10.1016/j.bioorg.2020.104198

Abstract

Six series based on barbituric acid 5a-e, 10a-d; thiobarbituric acid 6a-e, 11a-d and 1,3-dimethylbarbituric acid 7a-e, 12a-d were prepared and screened for their in vitro PARP1 inhibition. They revealed promising inhibition at nanomolar level especially compounds 5c, 7b, 7d and 7e (IC= 30.51, 41.60, 41.53 and 36.33 nM) with higher potency than olaparib (IC

= 43.59 nM). Moreover, compounds 5b, 5d, 7a, 12a and 12c exhibited good comparable activity (IC

= 65.93, 58.90, 66.57, 45.40 and 50.62 nM, respectively). Furthermore, the most active compounds 5c, 7b, 7d, 7e, 12a and 12c against PARP1 in vitro were evaluated in the BRCA1 mutated triple negative breast cancer cell line MDA-MB-436 where 5c and 12c showed higher potency compared to olaparib and result in cell cycle arrest at G2/M phase. 5c and 12c showed apoptotic effects in MDA-MB-436 and potentiated the cytotoxicity of temozolomide in A549 human lung epithelial cancer cell line. Compounds 5c and 12c represent interesting starting points towards PARP1 inhibitors.

Photophysical Properties of Donor-Acceptor Stenhouse Adducts and Their Inclusion Complexes with Cyclodextrins and Cucurbit[7]uril

Liam Payne, Jason D Josephson, R Scott Murphy, Brian D WagnerPMID: 33114461 DOI: 10.3390/molecules25214928

Abstract

Donor-acceptor Stenhouse adducts (DASAs) are a novel class of solvatochromic photoswitches with increasing importance in photochemistry. Known for their reversibility between open triene and closed cyclized states, these push-pull molecules are applicable in a suite of light-controlled applications. Recent works have sought to understand the DASA photoswitching mechanism and reactive state, as DASAs are vulnerable to irreversible "dark switching" in polar protic solvents. Despite the utility of fluorescence spectroscopy for providing information regarding the electronic structure of organic compounds and gaining mechanistic insight, there have been few studies of DASA fluorescence. Herein, we characterize various photophysical properties of two common DASAs based on Meldrum's acid and dimethylbarbituric acid by fluorescence spectroscopy. This approach is applied in tandem with complexation by cyclodextrins and cucurbiturils to reveal the zwitterionic charge separation of these photoswitches in aqueous solution and the protective nature of supramolecular complexation against degradative dark switching. DASA-M, for example, was found to form a weak host-guest inclusion complex with (2-hydroxypropyl)-γ-cyclodextrin, with a binding constant K = 60 M, but a very strong inclusion complex with cucurbit[7]uril, with K = 27,000 M

. This complexation within the host cavity was found to increase the half-life of both DASAs in aqueous solution, indicating the significant and potentially useful stabilization of these DASAs by host encapsulation.

Temporal effects of barbiturate coma on intracranial pressure and compensatory reserve in children with traumatic brain injury

Fartein Velle, Anders Lewén, Timothy Howells, Pelle Nilsson, Per EnbladPMID: 33341913 DOI: 10.1007/s00701-020-04677-z

Abstract

The aim was to study the effects of barbiturate coma treatment (BCT) on intracranial pressure (ICP) and intracranial compensatory reserve (RAP index) in children (< 17 years of age) with traumatic brain injury (TBI) and refractory intracranial hypertension (RICH).High-resolution monitoring data were used to study the effects of BCT on ICP, mean arterial pressure (MAP), cerebral perfusion pressure (CPP), and RAP index. Four half hour long periods were studied: before bolus injection and at 5, 10, and 24 hours thereafter, respectively, and a fifth tapering period with S-thiopental between < 100 and < 30 μmol/L. S-thiopental concentrations and administered doses were registered.

Seventeen children treated with BCT 2007-2017 with high-resolution data were included; median age 15 (range 6-17) and median Glasgow coma score 7 (range 3-8). Median time from trauma to start of BCT was 44.5 h (range 2.5-197.5) and from start to stop 99.0 h (range 21.0-329.0). Median ICP was 22 (IQR 20-25) in the half hour period before onset of BCT and 16 (IQR 11-20) in the half hour period 5 h later (p = 0.011). The corresponding figures for CPP were 65 (IQR 62-71) and 63 (57-71) (p > 0.05). The RAP index was in the half hour period before onset of BCT 0.6 (IQR 0.1-0.7), in the half hour period 5 h later 0.3 (IQR 0.1-0.7) (p = 0.331), and in the whole BCT period 0.3 (IQR 0.2-0.4) (p = 0.004). Eighty-two percent (14/17) had favorable outcome (good recovery = 8 patients and moderate disability = 6 patients).

BCT significantly reduced ICP and RAP index with preserved CPP. BCT should be considered in case of RICH.

A promising therapeutic combination for metastatic prostate cancer: Chloroquine as autophagy inhibitor and palladium(II) barbiturate complex

Merve Erkisa, Seyma Aydinlik, Buse Cevatemre, Nazlihan Aztopal, Remzi Okan Akar, Serap Celikler, Veysel Turan Yilmaz, Ferda Ari, Engin UlukayaPMID: 32497551 DOI: 10.1016/j.biochi.2020.05.010

Abstract

Autophagy is a catabolic process for cells that can provide energy sources and allows cancer cells to evade cell death. Therefore, studies on the combination of autophagy inhibitors with drugs are increasing as a new treatment modality in cancer. Previously, we reported the anti-tumor activity of a Palladium (Pd)(II) complex against different types of cancer in vitro and in vivo. Chloroquine (CQ), the worldwide used anti-malarial drug, has recently been focused as a chemosensitizer in cancer treatment. The aim of this study was to investigate the efficacy of a combined treatment of these agents that work through different mechanisms to provide an effective treatment modality for metastatic prostate cancer that is certainly fatal. Metastatic prostate cancer cell lines (PC-3 and LNCaP) were treated with Pd (II) complex, CQ, and their combination. The combination enhanced apoptosis by increasing phosphatidylserine translocation and pro-apoptotic proteins. Apoptosis was confirmed by the use of apoptosis inhibitor. The formation of acidic vesicular organelles (AVOs) was observed by acridine orange staining in fluorescence microscopy. The Pd (II) complex increased AVOs formation in prostate cancer cells and CQ-pretreatment has potentiated this effect. Importantly, treatment with CQ suppressed the pro-survival function of autophagy, which might have contributed to enhanced cytotoxicity. In addition, PI3K/AKT/mTOR-related protein expressions were altered after the combination of treatments. Our results suggest that combination treatment enhances apoptotic cell death possibly via the inhibition of autophagy, and may therefore be regarded as a novel and better approach for the treatment of metastatic prostate cancer.Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction

Mark A Levenstein, Lois Wayment, C Daniel Scott, Ruth Lunt, Pierre-Baptiste Flandrin, Sarah J Day, Chiu C Tang, Chick C Wilson, Fiona C Meldrum, Nikil Kapur, Karen RobertsonPMID: 32365293 DOI: 10.1021/acs.analchem.0c00860

Abstract

Understanding the transitions between polymorphs is essential in the development of strategies for manufacturing and maximizing the efficiency of pharmaceuticals. However, this can be extremely challenging: crystallization can be influenced by subtle changes in environment, such as temperature and mixing intensity or even imperfections in the crystallizer walls. Here, we highlight the importance of in situ measurements in understanding crystallization mechanisms, where a segmented flow crystallizer was used to study the crystallization of the pharmaceuticals urea: barbituric acid (UBA) and carbamazepine (CBZ). The reactor provides highly reproducible reaction conditions, while in situ synchrotron powder X-ray diffraction (PXRD) enables us to monitor the evolution of this system. UBA has two polymorphs of almost equivalent free-energy and so is typically obtained as a polymorphic mixture. In situ PXRD analysis uncovered a progression of polymorphs from UBA III to the thermodynamic polymorph UBA I, where different positions along the length of the tubular flow crystallizer correspond to different reaction times. Addition of UBA I seed crystals modified this pathway such that only UBA I was observed throughout, while transformation from UBA III into UBA I still occurred in the presence of UBA III seeds. Information regarding the mixing-dependent kinetics of the CBZ form II to III transformation was also uncovered in a series of seeded and unseeded flow crystallization runs, despite atypical habit expression. These results illustrate the importance of coupling controlled reaction environments with in situ XRD to study the phase relationships in polymorphic materials.Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma

Yi-Jen Liao, Shih-Ming Hsu, Chia-Ying Chien, Yuan-Hsi Wang, Ming-Hua Hsu, Fat-Moon SukPMID: 32575795 DOI: 10.3390/molecules25122856